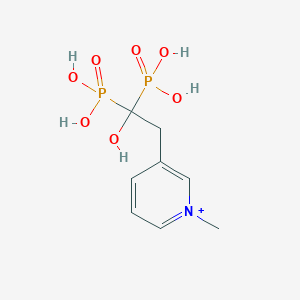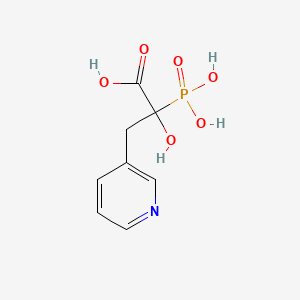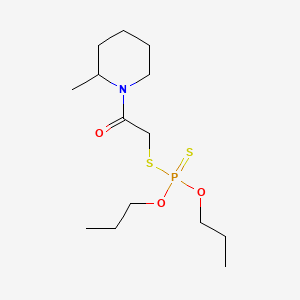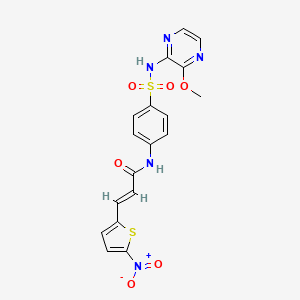
Necrosulfonamid
Übersicht
Beschreibung
Necrosulfonamide is a small molecule inhibitor known for its ability to selectively target and inhibit mixed lineage kinase domain-like protein (MLKL), a key mediator in the process of necroptosis . Necroptosis is a form of programmed cell death that shares characteristics with both apoptosis and necrosis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases associated with necroptosis, such as neurodegenerative disorders, inflammatory diseases, and certain types of cancer .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chemical probe to study the mechanisms of necroptosis and to identify other potential inhibitors.
Medicine: Investigated for its therapeutic potential in treating conditions such as ischemic brain injury, intracerebral hemorrhage, and spinal cord injury by inhibiting necroptosis and reducing inflammation
Wirkmechanismus
Target of Action
Necrosulfonamide is a necroptosis inhibitor that selectively targets the mixed lineage kinase domain-like protein (MLKL) . MLKL, along with receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), are the core components of the necroptosis signaling pathway . Necrosulfonamide targets the N-terminal domain of MLKL, blocking the necrotic membrane disruption mediated by MLKL .
Mode of Action
Necrosulfonamide interacts with MLKL to block the necrosome formation . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . Necrosulfonamide covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .
Biochemical Pathways
The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Necrosulfonamide, by inhibiting MLKL, disrupts this pathway and prevents the activation of necroptosis . This results in a decrease in cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
Necrosulfonamide has been shown to reduce infarction volume and improve neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . Necrosulfonamide treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .
Action Environment
The action of Necrosulfonamide can be influenced by the environment in which it is administered. For instance, in the context of ischemic stroke, Necrosulfonamide has been shown to exert protective effects against focal ischemia/reperfusion injury . It is also worth noting that the effectiveness of Necrosulfonamide can be influenced by factors such as the presence of inflammation and the type of cells it interacts with .
Biochemische Analyse
Biochemical Properties
Necrosulfonamide is known to interact with a variety of biomolecules. It acts as an inhibitor for the mixed lineage kinase domain-like protein (MLKL), a key mediator of necroptosis . Necrosulfonamide also interacts with Gasdermin D (GSDMD) and Dynamin-related protein 1 (Drp1), playing a significant role in maintaining cellular homeostasis during infection .
Cellular Effects
Necrosulfonamide has profound effects on various types of cells and cellular processes. It influences cell function by interacting with key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce infarction volume and improve neurological deficits in animal models .
Molecular Mechanism
At the molecular level, Necrosulfonamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Necrosulfonamide have been observed to change over time. It has been shown to effectively prevent GSDMD-mediated abnormalities in mouse models .
Dosage Effects in Animal Models
The effects of Necrosulfonamide vary with different dosages in animal models. It has been shown to reduce the number of propidium iodide (PI)-positive cells, indicating a decrease in cell death .
Metabolic Pathways
Necrosulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Necrosulfonamide can be synthesized through a series of chemical reactions involving sulfonamide derivatives. One common synthetic route involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond. The reaction mixture is typically stirred under hydrogen at room temperature overnight and then purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for necrosulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Necrosulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide functional group. It can also participate in hydrogenation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as sulfonyl chlorides and amines.
Hydrogenation Reactions: Conducted under hydrogen gas at room temperature with a catalyst.
Major Products
The major products formed from these reactions are various sulfonamide derivatives, which can be further modified to enhance their biological activity or selectivity .
Vergleich Mit ähnlichen Verbindungen
Necrosulfonamide is unique in its high specificity for MLKL compared to other necroptosis inhibitors. Similar compounds include:
Necrostatin-1: Targets receptor-interacting protein kinase 1 (RIPK1) but has broader effects and less specificity.
GSK’872: Inhibits receptor-interacting protein kinase 3 (RIPK3) but can also affect other kinases.
Necrosulfonamide’s specificity for MLKL makes it a valuable tool for studying necroptosis and a promising candidate for therapeutic development.
Eigenschaften
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-71-0 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


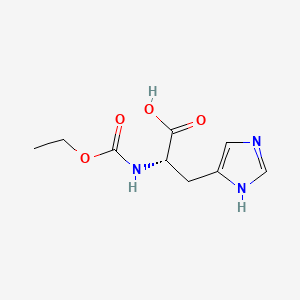
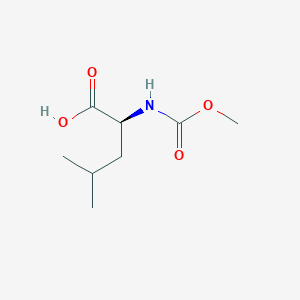





![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)


